4-Bromo-3-isopropoxybenzoic acid
Overview
Description
4-Bromo-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . This compound is known for its unique properties, including its ability to form crystals with a high degree of order and its stability. It is widely used in scientific research due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-isopropoxybenzoic acid typically involves the bromination of 3-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the aromatic ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-isopropoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized under specific conditions to form corresponding oxidation products.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-3-isopropoxybenzoic acid is utilized in various scientific research fields due to its unique properties:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-isopropoxybenzoic acid involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. The isopropoxy group can also participate in various chemical transformations, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-isopropoxybenzoic acid: Similar in structure but with different bromine substitution.
4-Bromo-3-methoxybenzoic acid: Similar but with a methoxy group instead of an isopropoxy group.
4-Bromo-3-ethoxybenzoic acid: Similar but with an ethoxy group instead of an isopropoxy group.
Uniqueness
4-Bromo-3-isopropoxybenzoic acid is unique due to its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-bromo-3-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNWHWXEBWACKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154060-98-6 | |
Record name | 4-bromo-3-(propan-2-yloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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